![molecular formula C11H13ClN2O B7854682 (R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride](/img/structure/B7854682.png)
(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure composed of at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a fused ring system with both pyrrole and quinazoline moieties, making it a unique and interesting compound for various scientific applications.
準備方法
The synthesis of (R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization, can yield the desired compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions, such as the Heck or Suzuki coupling, can also be employed to synthesize this compound .
化学反応の分析
(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinazoline derivatives, while reduction can yield tetrahydroquinazoline analogs .
科学的研究の応用
(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it has applications in the field of materials science, where it can be used to create novel materials with specific properties .
作用機序
The mechanism of action of (R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride can be compared with other similar compounds, such as pyrroloquinazolines and tetrahydroquinazolines. These compounds share similar structural features but may differ in their biological activities and applications. For instance, pyrroloquinazolines are known for their kinase inhibitory properties, while tetrahydroquinazolines may exhibit different pharmacological profiles. The uniqueness of this compound lies in its specific ring structure and the presence of both pyrrole and quinazoline moieties, which contribute to its diverse range of applications .
特性
IUPAC Name |
(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDQSAHJCAKJPT-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CC=CC=C3N=C2[C@@H]1O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

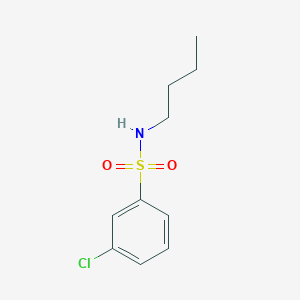
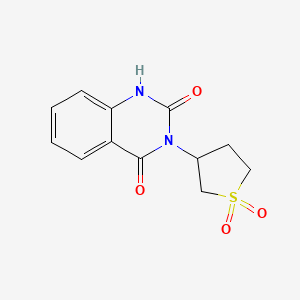
![N-[3-chloro-4-(difluoromethoxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B7854630.png)
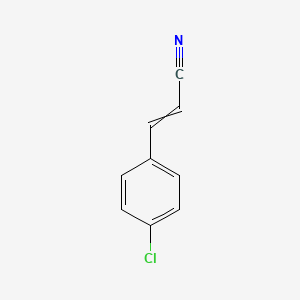
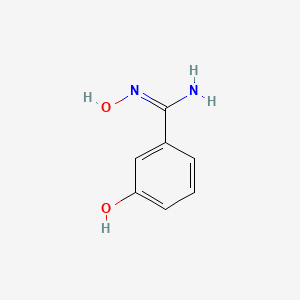
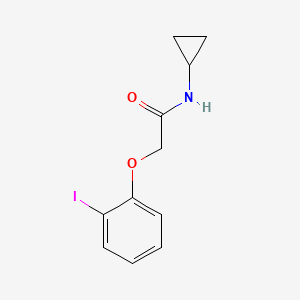
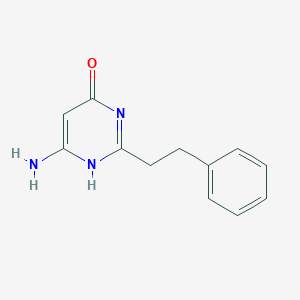
![2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7854669.png)
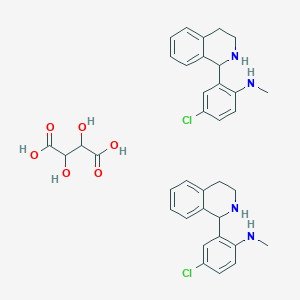
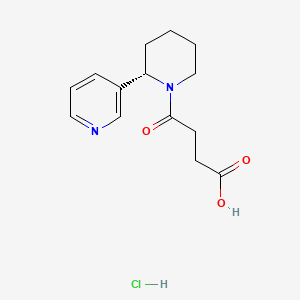
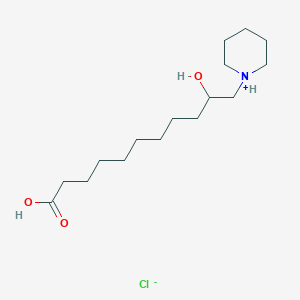
![(3aS,3a1S,10bR)-methyl 3a-ethyl-2,3,3a,3a1,4,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate hydroiodide](/img/structure/B7854704.png)
![(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoic acid;hydrate](/img/structure/B7854716.png)
